molecular formula C20H29F13 B116651 1-(Perfluoro-n-hexyl)tetradecane CAS No. 154628-00-9

1-(Perfluoro-n-hexyl)tetradecane

Cat. No.: B116651
CAS No.: 154628-00-9
M. Wt: 516.4 g/mol
InChI Key: BREOHRVZEZMFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Perfluoro-n-hexyl)tetradecane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of a broader class of perfluorinated compounds known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluoro-n-hexyl)tetradecane can be synthesized through a series of fluorination reactions. The process typically involves the stepwise replacement of hydrogen atoms in a hydrocarbon precursor with fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the highly reactive nature of fluorine gas. The production methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluoro-n-hexyl)tetradecane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces a fluorine atom in the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as hydroxide ions (OH-), amines, and other nucleophilic species. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of alcohol derivatives, while reaction with amines can produce amine derivatives.

Scientific Research Applications

1-(Perfluoro-n-hexyl)tetradecane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a reagent and solvent in various reactions. In biology and medicine, it is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. In industry, it is utilized in the production of high-performance materials, such as coatings and lubricants, due to its stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(Perfluoro-n-hexyl)tetradecane is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and interactions of the compound with other molecules. This can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

Uniqueness: 1-(Perfluoro-n-hexyl)tetradecane is unique due to its specific chain length and the number of fluorine atoms. This combination provides a balance of hydrophobicity and chemical stability, making it suitable for specialized applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoroicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(21,22)16(23,24)17(25,26)18(27,28)19(29,30)20(31,32)33/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOHRVZEZMFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381978
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoroicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154628-00-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoroicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.